2-Benzyl-3,3-dimethylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWWMMXKMDNJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911770 | |
| Record name | 2-Benzyl-3,3-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53483-12-8, 110577-67-8 | |
| Record name | α-(1,1-Dimethylethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53483-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, alpha-(1,1-dimethylethyl)-, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110577678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-3,3-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyl 3,3 Dimethylbutanoic Acid and Its Analogues
Established Synthetic Routes to the Carboxylic Acid Backbone
The construction of the fundamental 2-benzyl-3,3-dimethylbutanoic acid structure is commonly achieved through the functionalization of a pre-existing butanoic acid framework.
A primary and straightforward method for synthesizing this compound involves the direct alkylation of a 3,3-dimethylbutanoic acid salt at the α-carbon (C-2) position. This nucleophilic substitution reaction utilizes a strong base to deprotonate the α-carbon, generating a reactive enolate intermediate.
The typical procedure involves the following steps:
Deprotonation: 3,3-dimethylbutanoic acid is treated with a strong, non-nucleophilic base to form the corresponding carboxylate and subsequently the enolate. A common choice for this step is sodium hydride (NaH), which irreversibly deprotonates the carboxylic acid and the α-carbon.
Alkylation: The resulting enolate is then reacted with an electrophilic benzyl (B1604629) source, typically a benzyl halide such as benzyl bromide. The nucleophilic α-carbon attacks the electrophilic benzylic carbon, displacing the halide and forming the new carbon-carbon bond.
Workup: The reaction is quenched and followed by an acidic workup to protonate the carboxylate, yielding the final this compound product.
This reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF) to ensure the solubility of the reagents and facilitate the reaction at elevated temperatures.
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. researchgate.net The goal is to maximize the formation of the desired product while minimizing side reactions, such as O-alkylation or dialkylation. Key factors for optimization include the choice of base, solvent, temperature, and reaction time. researchgate.netscielo.br
Systematic variation of these conditions allows for the identification of the ideal synthetic protocol. For instance, while strong bases like sodium hydride are effective, other bases could be tested. The solvent can influence the reactivity and solubility of the enolate, and alternatives to DMF could be explored. researchgate.netmdpi.com Temperature and reaction duration are also critical; insufficient time or temperature may lead to incomplete conversion, whereas excessive conditions could promote the formation of degradation products or other impurities. researchgate.netscielo.br
The following table illustrates a hypothetical optimization process for the alkylation reaction:
Table 1: Illustrative Optimization of Alkylation Reaction Conditions| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH (2.2) | THF | 25 | 12 | 45 |
| 2 | NaH (2.2) | DMF | 25 | 12 | 60 |
| 3 | NaH (2.2) | DMF | 60 | 12 | 85 |
| 4 | LDA (2.2) | THF | -78 to 25 | 8 | 75 |
| 5 | NaH (2.2) | DMF | 60 | 4 | 91 |
This table is for illustrative purposes and does not represent actual experimental data.
Advanced Stereoselective Synthesis of this compound
As this compound possesses a stereocenter at the C-2 position, the development of stereoselective synthetic methods is crucial for accessing its individual enantiomers. These advanced strategies provide control over the three-dimensional arrangement of the molecule.
One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of a specific enantiomer of this compound, the process would typically be:
Acylation: 3,3-dimethylbutanoic acid is first converted to an acyl chloride or activated ester and then reacted with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral amide. wikipedia.org
Diastereoselective Alkylation: The chiral amide is then deprotonated to form a chiral enolate. The bulky chiral auxiliary sterically blocks one face of the enolate, forcing the incoming electrophile (benzyl bromide) to attack from the less hindered face. This results in the formation of one diastereomer in significant excess.
Cleavage: The final step involves the hydrolytic cleavage of the chiral auxiliary, which can often be recovered and reused, to release the desired enantiomerically enriched carboxylic acid. wikipedia.org
Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Key Features |
|---|---|
| Evans Oxazolidinones (e.g., (S)-4-Benzyl-2-oxazolidinone) | Highly effective at directing alkylation; well-established procedures for attachment and removal. wikipedia.orgsigmaaldrich.com |
| Pseudoephedrine/Pseudoephenamine | Forms crystalline derivatives; cleavage often proceeds without racemization. wikipedia.org |
| Camphorsultam | Provides high levels of diastereoselectivity in various asymmetric transformations. wikipedia.org |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Used to form chiral hydrazones for asymmetric α-alkylation of ketones and aldehydes. wikipedia.org |
A more modern and atom-economical approach to stereoselective synthesis is enantioselective catalysis. This method avoids the need for stoichiometric chiral auxiliaries by using a chiral catalyst to create a chiral environment for the reaction. For the synthesis of related α-chiral butanoic acid derivatives, copper-hydride (CuH) catalyzed reactions have emerged as a powerful tool. nih.govresearchgate.net
In a relevant example, the enantioselective hydrocarboxylation of allenes using a copper-hydride catalyst and a chiral phosphine (B1218219) ligand can produce α-chiral carboxylic acids with high enantioselectivity. nih.gov This type of methodology could potentially be adapted for the synthesis of the target molecule. The general principle involves the creation of a chiral organocopper intermediate that reacts selectively to form one enantiomer of the product over the other. The key advantage is that only a small, substoichiometric amount of the chiral ligand is required to generate large quantities of the enantiomerically enriched product.
Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mixture of both enantiomers). This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. wikipedia.org One enantiomer reacts faster than the other, allowing for their separation.
For a racemic mixture of this compound, a kinetic resolution could be performed, for example, through an enzyme-catalyzed esterification. A specific lipase (B570770) might selectively catalyze the esterification of the (R)-enantiomer with an alcohol, leaving the unreacted (S)-enantiomer enriched in the mixture. The esterified (R)-enantiomer can then be separated from the unreacted (S)-acid and subsequently hydrolyzed back to the pure (R)-carboxylic acid. This method is highly effective for obtaining materials with very high enantiomeric excess.
Integration of Novel Catalytic Systems in Synthetic Pathways
The synthesis of complex molecules like this compound and its analogues is increasingly benefiting from the integration of novel catalytic systems that offer milder, more efficient, and selective reaction pathways. These modern methods often rely on the generation of radical intermediates, which can participate in a variety of bond-forming reactions.
Photoredox Catalysis for C-H Activation and Decarboxylation in Related Systems
Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling a wide range of chemical transformations under mild conditions. acs.orgrsc.org This approach utilizes photocatalysts that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors like carboxylic acids. nih.govacs.orgnih.gov
The general mechanism involves the excitation of a photocatalyst (PC) with visible light to an excited state (PC*). This energized catalyst can then interact with a substrate. For the functionalization of carboxylic acids, the process typically begins with the formation of a carboxylate anion, which is then oxidized by the excited photocatalyst via SET. This generates a carboxyl radical that readily undergoes decarboxylation (loss of CO₂) to form an alkyl radical. rsc.org This alkyl radical is then free to participate in various C-C or C-X bond-forming reactions. acs.org
In systems related to this compound, this methodology is particularly relevant for creating the crucial C-C bond. For instance, alkyl radicals generated from the decarboxylation of aliphatic carboxylic acids can be coupled with various partners. nih.gov Dual catalytic systems, often combining a photoredox catalyst with a transition metal catalyst (e.g., nickel or copper), have expanded the scope of these reactions, allowing for cross-coupling transformations that were previously challenging. princeton.edu For example, the deoxygenative functionalization of aliphatic carboxylic acids can lead to the formation of acyl radicals, which are precursors to ketones and other carbonyl compounds. beilstein-journals.org
The table below summarizes representative photoredox systems used for the decarboxylative functionalization of carboxylic acids, which could be adapted for the synthesis of analogues of this compound.
Table 1: Examples of Photoredox Catalysis Systems for Decarboxylative Functionalization
| Catalyst System | Substrate Type | Transformation | Key Features |
| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / PPh₃ | Aliphatic Carboxylic Acids | Hydroacylation of Olefins | Deoxygenative formation of acyl radicals under mild conditions. beilstein-journals.org |
| Ru(bpy)₃Cl₂ / NiCl₂·glyme | α-Amino Acids | Decarboxylative Arylation | Dual catalysis enables cross-coupling with aryl halides. princeton.edu |
| FeCl₃ (as catalyst) | Carboxylate Salts | Decarboxylative Radical Cyclization | Sustainable, iron-catalyzed approach using visible light; forms heterocyclic compounds like oxindoles. nih.gov |
| Eosin Y | Carboxylic Acids | Minisci-type Reaction | Organic photocatalyst used for C-H alkylation of heteroarenes. nih.gov |
These photoredox-mediated pathways offer a significant advantage over classical methods that may require harsh reagents or high temperatures. nih.govacs.org The ability to use readily available carboxylic acids as radical precursors makes this a highly attractive and atom-economical approach for constructing complex molecular architectures. princeton.edu
Anodic Decarboxylation for Radical Generation in Structurally Similar Acids
Anodic decarboxylation, a classic electrochemical method, provides another route to generate radical intermediates from carboxylic acids. youtube.com This process involves the oxidation of a carboxylate ion at the surface of an anode, leading to the formation of a carboxyl radical which subsequently loses CO₂. cardiff.ac.ukgre.ac.uk The resulting alkyl or aryl radical can then undergo further reactions. The two primary pathways are the Kolbe electrolysis, where two radicals dimerize, and the non-Kolbe electrolysis, where the radical is further oxidized to a carbocation before reacting with a nucleophile. cardiff.ac.ukgre.ac.uk
The outcome of the electrolysis is highly dependent on the reaction conditions, including the electrode material, solvent, and current density. researchgate.net
Kolbe Electrolysis: This pathway is favored at high current densities on noble metal electrodes like platinum. It leads to the coupling of two identical radicals (homo-dimerization) or two different radicals (cross-coupling). cardiff.ac.ukgre.ac.uk
Non-Kolbe Electrolysis: This pathway is often observed on carbon-based electrodes (e.g., graphite, glassy carbon) or at lower current densities. gre.ac.uk The radical intermediate is further oxidized to a carbocation, which can then be trapped by nucleophiles present in the reaction medium, leading to products like alcohols, ethers, or esters.
For the synthesis of molecules structurally similar to this compound, anodic methods could be envisioned where a radical derived from a simpler butanoic acid derivative is generated and coupled with another fragment. While the direct dimerization might not be ideal, the non-Kolbe pathway offers a versatile method for introducing functionality. For instance, the oxidation of a carboxylic acid in the presence of an electron-rich olefin can lead to the formation of lactones, surprisingly avoiding the Kolbe decarboxylation pathway in some cases. nih.gov
The table below outlines the general conditions that influence the outcome of anodic decarboxylation for carboxylic acids.
Table 2: Influential Factors in Anodic Decarboxylation of Carboxylic Acids
| Parameter | Favors Kolbe Pathway | Favors Non-Kolbe Pathway | Rationale |
| Anode Material | Platinum, Iridium | Carbon (Graphite, Glassy Carbon) | Platinum has a high oxygen overpotential, favoring radical reactions; carbon surfaces facilitate further oxidation to carbocations. gre.ac.ukresearchgate.net |
| Solvent | Aprotic solvents (e.g., Methanol) | Aqueous or protic solvents | Water and other nucleophilic solvents can effectively trap the carbocation intermediate. researchgate.net |
| Current Density | High | Low | High current density leads to a high concentration of radicals at the electrode surface, promoting dimerization. cardiff.ac.uk |
| Additives | None required | Bases, Nucleophiles | Bases deprotonate the carboxylic acid, while nucleophiles are necessary to trap the carbocation. |
This electrochemical approach is considered a green chemistry tool because it uses electricity as a clean reagent, minimizing the need for chemical oxidants and reducing waste. cardiff.ac.ukresearchgate.net
Industrial-Scale Preparation Considerations and Process Optimization
Scaling up the synthesis of a fine chemical like this compound from a laboratory procedure to an industrial process presents a unique set of challenges. The primary goals of industrial-scale preparation are to maximize yield and purity while ensuring the process is safe, cost-effective, robust, and environmentally sustainable. migrationletters.comolemiss.edu
Process optimization is a critical step that involves systematically refining reaction and processing conditions. otavachemicals.com For a multi-step synthesis, each step must be analyzed to identify potential bottlenecks and areas for improvement. Key parameters that are typically optimized include temperature, pressure, reaction time, catalyst loading, and reactant concentrations. researchgate.net Methodologies like Design of Experiments (DoE) are powerful statistical tools used to efficiently explore the effects of multiple variables and their interactions, allowing for the rapid identification of optimal operating conditions. fraunhofer.de
One significant trend in modern chemical manufacturing is the shift from traditional batch reactors to continuous-flow reactors. migrationletters.com Flow chemistry offers several advantages for the production of specialty chemicals:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or flow systems allows for precise temperature control, which is crucial for managing exothermic reactions and improving selectivity. fraunhofer.de
Improved Safety: The small internal volume (hold-up) of a flow reactor minimizes the amount of hazardous material present at any given time, reducing the risks associated with unstable intermediates or highly reactive reagents. fraunhofer.de
Scalability and Flexibility: Scaling up production in a flow system can often be achieved by running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which can be more straightforward than redesigning large batch reactors. fraunhofer.de
Reaction Mechanisms and Chemical Reactivity of 2 Benzyl 3,3 Dimethylbutanoic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid functional group, -COOH, is a versatile moiety that can undergo a range of chemical reactions. These transformations target either the acidic proton, the carbonyl carbon, or the hydroxyl group.
The carbon atom within a carboxyl group exists in a high oxidation state. libretexts.org Consequently, further oxidation typically results in the cleavage of the molecule, a process known as decarboxylation, which involves the loss of carbon dioxide (CO₂). libretexts.org Under harsh oxidative conditions, the carboxylic acid group can be fully oxidized.
One specific oxidative decarboxylation pathway is the Hunsdiecker reaction, where a silver carboxylate salt reacts with bromine to replace the carboxyl group with a bromine atom. libretexts.org This reaction proceeds through a radical mechanism. While broadly applicable, the specific application to 2-Benzyl-3,3-dimethylbutanoic acid would yield 1-bromo-1-benzyl-2,2-dimethylpropane.
In milder basic conditions, the primary oxidative pathway is deprotonation to form the corresponding carboxylate salt, 2-benzyl-3,3-dimethylbutanoate. This anion is significantly more stable due to resonance delocalization of the negative charge across the two oxygen atoms.
Carboxylic acids can be reduced to primary alcohols through treatment with strong reducing agents. jove.com This transformation is a cornerstone of organic synthesis, converting the carboxyl functionality into a hydroxyl group.
Common and effective reagents for this reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), often used in a tetrahydrofuran (B95107) (THF) solution. jove.comchemistrysteps.comlibretexts.org The reaction with LiAlH₄ is a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the hydroxyl group (-OH) of the carboxylic acid. libretexts.org The mechanism involves an initial acid-base reaction where the hydride deprotonates the carboxylic acid, followed by nucleophilic attack of another hydride on the carboxylate's carbonyl carbon. jove.comchemistrysteps.com This forms a tetrahedral intermediate which then collapses to an aldehyde. chemistrysteps.comlibretexts.org The resulting aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. libretexts.org For this compound, this reaction yields 2-benzyl-3,3-dimethylbutan-1-ol.
Borane (BH₃•THF) is another powerful reagent for this conversion. libretexts.org A key advantage of using borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other reducible functional groups like ketones or nitro groups. jove.com The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to yield the primary alcohol. chemistrysteps.com More recently, manganese-catalyzed hydrosilylation has emerged as a method for reducing carboxylic acids under milder conditions. nih.gov
| Reagent | Abbreviation/Formula | Key Characteristics | Product with this compound |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Very strong, unselective reducing agent. Requires excess reagent and subsequent hydrolysis. libretexts.orgchemistrysteps.com | 2-benzyl-3,3-dimethylbutan-1-ol |
| Borane Tetrahydrofuran Complex | BH₃•THF | Strong reducing agent with high chemoselectivity for carboxylic acids over other functional groups. jove.comlibretexts.org | 2-benzyl-3,3-dimethylbutan-1-ol |
| Manganese(I) Catalysts with Phenylsilane | e.g., [MnBr(CO)₅] / PhSiH₃ | Catalytic system using an earth-abundant metal under mild conditions. nih.gov | 2-benzyl-3,3-dimethylbutan-1-ol |
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, leading to the formation of important derivatives such as esters, acid chlorides, and amides. libretexts.orgchemistrytalk.org However, the hydroxyl group (-OH) is a poor leaving group, making carboxylic acids relatively unreactive toward direct substitution. libretexts.orgmasterorganicchemistry.com To facilitate these reactions, the carboxylic acid must be "activated," either by using an acid catalyst to protonate the carbonyl oxygen or by converting the -OH into a better leaving group. libretexts.org
Esterification : The most common method for forming an ester from a carboxylic acid is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to favor ester formation, an excess of the alcohol is typically used. libretexts.org The mechanism involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. libretexts.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com Reacting this compound with ethanol, for instance, produces ethyl 2-benzyl-3,3-dimethylbutanoate.
Acid Chloride Formation : Carboxylic acids are readily converted into more reactive acid chlorides by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.org The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, which, after losing a proton and chloride ion, forms an acyl chlorosulfite intermediate. libretexts.org This intermediate contains a much better leaving group than the original -OH. A subsequent attack by the released chloride ion on the carbonyl carbon leads to the formation of the acid chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. libretexts.org This reaction would convert this compound into 2-benzyl-3,3-dimethylbutanoyl chloride.
Amide Formation : Direct reaction of a carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed. libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group (dicyclohexylurea). libretexts.org The amine can then act as a nucleophile, attacking the activated carbonyl group to form the amide.
| Derivative | Reagent(s) | Reaction Name/Type | Product from this compound |
|---|---|---|---|
| Ester | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | Alkyl 2-benzyl-3,3-dimethylbutanoate |
| Acid Chloride | Thionyl Chloride (SOCl₂) | Acyl Chloride Formation | 2-benzyl-3,3-dimethylbutanoyl chloride |
| Amide | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC) | DCC Coupling | N-alkyl-2-benzyl-3,3-dimethylbutanamide |
Reactivity of the Benzyl (B1604629) Substituent
The benzyl substituent offers two sites for chemical reactions: the aromatic phenyl ring and the benzylic carbon (the carbon atom directly attached to the ring).
The benzene (B151609) ring is a nucleophile and can react with strong electrophiles in a class of reactions known as electrophilic aromatic substitution (EAS). masterorganicchemistry.com The substituent already present on the ring dictates the rate of reaction and the position of the incoming electrophile (regioselectivity). wikipedia.org The substituent on the phenyl ring of this compound is an alkyl group [-CH₂CH(COOH)C(CH₃)₃].
Alkyl groups are classified as activating, ortho-, para-directing substituents. wikipedia.org They are "activating" because they donate electron density to the ring through an inductive effect, making the ring more nucleophilic and faster to react than benzene itself. wikipedia.org They direct incoming electrophiles to the ortho (position 2 and 6) and para (position 4) positions because the carbocation intermediate (the arenium ion) formed during attack at these positions is more stabilized by the alkyl group. masterorganicchemistry.com
Therefore, electrophilic reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation will occur on the phenyl ring of this compound, yielding a mixture of ortho- and para-substituted products. wikipedia.org Steric hindrance from the bulky 3,3-dimethylbutanoyl group may favor substitution at the less hindered para position.
| Substituent Type | Example Group | Effect on Reactivity | Directing Influence | Predicted Products for this compound |
|---|---|---|---|---|
| Alkyl Group | -CH₂R | Activating | Ortho, Para | Mixture of ortho- and para-substituted isomers |
The benzylic position—the sp³-hybridized carbon directly attached to the benzene ring—is exceptionally reactive. masterorganicchemistry.com This enhanced reactivity stems from the ability of the benzene ring to stabilize intermediates, such as radicals or cations, at this position through resonance.
Benzylic Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can aggressively oxidize the benzylic position. masterorganicchemistry.com If at least one benzylic hydrogen is present, the entire alkyl side chain is cleaved and oxidized to a carboxylic acid group (-COOH). masterorganicchemistry.comyoutube.com Applying such harsh conditions to this compound would likely result in the formation of benzoic acid or a related derivative, cleaving the bond between the benzylic carbon and the rest of the aliphatic chain.
Benzylic Halogenation : Free-radical halogenation occurs selectively at the benzylic position. A common reagent for this is N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. masterorganicchemistry.com The reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. This makes the benzylic C-H bond weaker and more susceptible to hydrogen abstraction than other C-H bonds in the molecule. This reaction would introduce a bromine atom at the benzylic carbon, yielding 2-(1-bromo-1-phenylmethyl)-3,3-dimethylbutanoic acid.
Other Benzylic C-H Functionalizations : Modern synthetic methods have enabled a wide array of other benzylic functionalizations. These often proceed through radical or cationic intermediates generated selectively at the benzylic position. beilstein-journals.orgnih.gov For instance, methods for benzylic C-H carboxylation, amination, and coupling with various nucleophiles have been developed, often employing photoredox or transition-metal catalysis. nih.govrsc.org These advanced techniques could potentially be applied to selectively introduce new functional groups at the benzylic carbon of this compound.
Comprehensive Mechanistic Investigations
The elucidation of reaction mechanisms for a molecule like this compound is a multifaceted endeavor, relying on a synergistic approach that combines experimental and theoretical techniques. This section delves into the detailed mechanistic investigations, exploring the transient species, energy landscapes, and conformational dynamics that govern the reactivity of this sterically hindered carboxylic acid.
Computational Chemistry Approaches for Transition State Analysis (e.g., DFT, CASSCF, TDDFT)
Computational chemistry provides powerful tools to map the potential energy surface of a reaction, allowing for the characterization of transition states and intermediates that may be too transient to observe experimentally. researchgate.net For this compound, methods like Density Functional Theory (DFT) are particularly well-suited to investigate its reaction mechanisms. researchgate.net
Density Functional Theory (DFT): DFT calculations, often employing hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-31G* or larger), can be used to model the geometric and electronic structure of reactants, products, intermediates, and, most importantly, transition states. researchgate.net By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy of a given reaction step can be calculated. This information is critical for determining the rate-limiting step of a multi-step reaction. researchgate.net
Complete Active Space Self-Consistent Field (CASSCF): For reactions involving significant electronic rearrangement, such as the formation or breaking of multiple bonds or in electronically excited states, a multireference method like CASSCF may be necessary. This method provides a more accurate description of the electronic wavefunction in cases where DFT might be inadequate.
Time-Dependent Density Functional Theory (TDDFT): For photochemical reactions, TDDFT can be employed to study the excited state potential energy surfaces and predict the outcomes of photo-induced reactions.
The following table illustrates the type of data that can be obtained from DFT calculations for a hypothetical reaction of this compound.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactant | B3LYP/6-31G | 0.0 | C-C(O)OH bond length: 1.54 Å |
| Transition State | B3LYP/6-31G | +25.3 | Elongated C-C(O)OH bond: 2.1 Å |
| Product | B3LYP/6-31G* | -10.2 | C-H bond length: 1.09 Å |
This is a hypothetical data table for illustrative purposes.
Kinetic Studies and Isotopic Labeling for Pathway Elucidation (e.g., Arrhenius Plots)
Experimental kinetics provide invaluable data for understanding reaction mechanisms. By measuring reaction rates under different conditions (e.g., temperature, concentration), key thermodynamic parameters can be determined.
Arrhenius Plots: By measuring the rate constant (k) at various temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed. The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. This experimentally determined activation energy can then be compared with the values obtained from computational studies to validate the proposed mechanism.
Isotopic Labeling: The use of isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful technique for probing reaction mechanisms. nih.gov The kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotope to that with the heavy isotope (k_light / k_heavy), can provide information about bond-breaking or bond-forming events in the rate-determining step. princeton.edu
For example, in the decarboxylation of this compound, labeling the carboxylic acid carbon with ¹³C would be expected to show a primary kinetic isotope effect if the C-C bond is broken in the rate-determining step. Similarly, deuterating the benzylic position could reveal information about its involvement in the transition state. nih.govresearchgate.net
The following table presents hypothetical KIE data for the decarboxylation of this compound.
| Isotopic Substitution | Experimental kH/kD or k12C/k13C | Interpretation |
| ¹³C at the carboxyl carbon | 1.04 | C-C bond cleavage is part of the rate-determining step. |
| ²H at the benzylic position | 1.15 | C-H bond at the benzylic position is weakened in the transition state. |
This is a hypothetical data table for illustrative purposes.
Conformational Analysis and its Influence on Stereochemical Outcomes and Reactivity
The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its reactivity and the stereochemical outcome of its reactions. For this compound, the bulky tert-butyl and benzyl groups significantly restrict the rotational freedom around the C2-C3 single bond.
Computational methods, such as DFT, can be used to perform a conformational search to identify the low-energy conformers of the molecule. researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
The accessibility of the reactive center, the carboxylic acid group, can be very different in each conformer. For instance, in some conformations, the tert-butyl group may shield one face of the molecule, directing an incoming reagent to the opposite face. This can lead to high stereoselectivity in reactions such as enolate formation and subsequent alkylation.
The influence of different conformers on reactivity is summarized in the table below.
| Conformer | Dihedral Angle (Benzyl-C2-C3-tBu) | Relative Energy (kcal/mol) | Accessibility of Carboxyl Group | Predicted Stereochemical Outcome |
| Anti-periplanar | ~180° | 0.0 | Highly accessible | Favors attack from the less hindered face |
| Gauche | ~60° | +1.5 | Partially shielded | May lead to a mixture of stereoisomers |
| Eclipsed | ~0° | +5.0 (Transition State) | Sterically hindered | Unlikely reaction pathway |
This is a hypothetical data table for illustrative purposes.
By understanding the conformational preferences of this compound, it is possible to predict and control the stereochemical outcome of its reactions, which is of paramount importance in the synthesis of chiral molecules.
Structural Modifications and Advanced Derivatives of 2 Benzyl 3,3 Dimethylbutanoic Acid
Synthesis and Characterization of Chiral Derivatives
The presence of a stereocenter at the C2 position of 2-benzyl-3,3-dimethylbutanoic acid allows for the existence of enantiomers, which can exhibit different biological activities. The synthesis of enantiomerically pure or enriched derivatives is a key area of investigation.
One common approach to obtaining chiral derivatives is through asymmetric synthesis. Methodologies such as Ni/photoredox dual catalysis have been successfully employed for the enantioselective cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, yielding highly enantioenriched N-benzylic heterocycles. nih.gov This type of catalytic system, often utilizing bi-oxazoline (BiOX) ligands, can achieve high yields and excellent enantioselectivity (e.g., up to 97% ee). nih.gov While not directly applied to this compound in the reviewed literature, this method represents a viable strategy for its asymmetric benzylation.
Another strategy involves the chiral resolution of a racemic mixture of this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the individual enantiomers.
The characterization of these chiral derivatives is crucial to confirm their enantiomeric purity and absolute configuration. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are instrumental for separating and quantifying the enantiomers. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to confirm the chemical structure, while X-ray crystallography can provide definitive proof of the absolute stereochemistry.
Functionalization at the Benzyl (B1604629) Moiety for Enhanced Properties
Modification of the benzyl group through the introduction of various substituents can significantly impact the compound's physicochemical and biological properties. The aromatic ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.
Research has shown that strategic substitution on the benzyl ring can modulate biological activity. For instance, in a study of substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3, various substitutions on the central aromatic ring were explored. nih.gov The introduction of chloro and trifluoromethoxy groups was investigated to understand their effect on inhibitory potency. nih.gov
A synthetic route to achieve such modifications can involve the use of a substituted 2-nitrobenzyl alcohol as a starting material. nih.gov This allows for the introduction of substituents onto the aromatic ring before its attachment to the main scaffold. The biological evaluation of these derivatives can lead to the identification of compounds with enhanced potency and selectivity. For example, a 2,4-dichloro substituted analogue was synthesized and evaluated for its inhibitory activity. nih.gov
The table below summarizes the biological data for some benzylamine (B48309) analogues with substitutions on the central aromatic ring. nih.gov
| Compound | Substitutions on Central Aromatic Ring | Inhibition at 10 µM (%) | IC50 (µM) |
|---|---|---|---|
| 1 | Unsubstituted | >70 | 0.9 |
| 19 | 2,4-dichloro | - | - |
| 20 | 3-acetamido-4-chloro | - | - |
Derivatization of the Carboxylic Acid Group (e.g., Esters, Amides)
The carboxylic acid group of this compound is a prime site for derivatization, commonly leading to the formation of esters and amides. These modifications can alter the compound's solubility, stability, and pharmacokinetic profile.
A facile one-pot transformation of benzyl esters into other esters, amides, and anhydrides can be achieved using catalytic ferric(III) chloride. researchgate.netrsc.org This method involves the in-situ generation of an acid chloride intermediate, which then reacts with various nucleophiles like alcohols or amines to yield the desired derivatives in high yields under mild conditions. researchgate.netrsc.org Another convenient method for preparing benzyl esters involves the use of 2-benzyloxypyridine as a reagent, which can deliver the benzyl group to a carboxylic acid under neutral conditions. beilstein-journals.org
Exploration of Structure-Activity Relationships in Modified Analogues
The systematic modification of the this compound structure allows for the exploration of structure-activity relationships (SAR). By synthesizing a series of analogues with variations at the benzyl moiety, the carboxylic acid group, and the chiral center, researchers can identify the key structural features responsible for a particular biological effect.
For example, studies on 2-hydroxy benzyl hydrazide derivatives have revealed insights into their antioxidant and antimicrobial properties. jchr.org The antioxidant activity, often assessed using the DPPH assay, can be quantified by the IC50 value. jchr.org Modifications to the hydrazide structure can lead to significant changes in this activity. Similarly, the antimicrobial activity against various bacterial strains can be determined, and a clear SAR can be established by comparing the minimum inhibitory concentrations (MIC) of different analogues. nih.gov
The table below presents the in vitro antioxidant activity of some synthesized 2-hydroxy benzyl hydrazide derivatives. jchr.org
| Compound Code | IC50 (µg/mL) | Radical Scavenging Activity (% RSA) |
|---|---|---|
| C-1 | 223.87 | - |
| C-2 | 85.64 | 85.64 |
| C-3 | 162.18 | 86.49 |
| C-7 | 81.28 | 91.45 |
| C-12 | 309.03 | - |
| Ascorbic acid (Standard) | 30.20 | 93.58 |
In another example, the SAR of substituted aryl benzylamines as enzyme inhibitors was investigated. Modifications to the hydrophobic headgroup and the central aromatic ring led to varying levels of inhibitory activity, highlighting the importance of specific substitution patterns for potency. nih.gov Such studies are crucial for the rational design of more effective and selective compounds for therapeutic or other applications.
Biological and Biochemical Research Applications of 2 Benzyl 3,3 Dimethylbutanoic Acid
Utilization as a Molecular Scaffold in Chemical Biology Research
The benzyl (B1604629) group enhances the molecule's hydrophobicity, which can facilitate binding to nonpolar pockets within proteins, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. This combination of features makes the 2-Benzyl-3,3-dimethylbutanoic acid scaffold a versatile starting point for designing molecules with specific biological targets. It is frequently used as a building block in the synthesis of more complex organic molecules for research purposes.
Investigation of Potential Biological Activities
Research has focused on elucidating the biological activities inherent to this compound and its derivatives, driven by its unique structural characteristics.
Studies have indicated that this compound possesses potential antimicrobial and antifungal properties. Investigations have explored its efficacy against various pathogens, suggesting it could be a candidate for the development of new antimicrobial agents. This activity is often attributed to the compound's ability to interact with and potentially disrupt microbial cell membranes or inhibit essential enzymes.
A significant area of research has been the compound's ability to modulate the activity of specific enzymes. The mechanism of action often involves the benzyl group engaging in hydrophobic interactions with biological macromolecules, while the carboxylic acid functional group forms hydrogen bonds or ionic interactions with residues in enzyme active sites or receptor binding pockets.
An illustrative example comes from studies on its analogue, 2-benzyl-3-hydroxybutanoic acid, which was investigated as an inhibitor of carboxypeptidase A, a well-characterized zinc protease. jocpr.com Kinetic evaluation revealed that introducing a methyl group at the β-position of the inhibitor could enhance its potency, demonstrating how small structural changes on this scaffold can significantly impact enzyme inhibition. jocpr.com
Table 1: Inhibitory Potency of Carboxypeptidase A Inhibitors
| Compound | Inhibition Constant (Ki) |
| 2-benzyl-3-hydroxybutanoic acid | 107 µM |
| 2-benzyl-3-hydroxypropanoic acid | 610 µM |
| Data sourced from JOCPR. jocpr.com |
Owing to its versatile chemical nature and observed biological activities, this compound is considered a valuable building block in drug development. Its structure can be incorporated into larger, more complex molecules to impart specific properties, such as improved binding affinity or modified lipophilicity. Its utility as an intermediate in organic synthesis allows for the creation of novel compounds intended for therapeutic applications.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By comparing the activities of structurally similar compounds (analogues), researchers can determine which functional groups are key to their effects.
The dimethylbutanoic acid scaffold is shared among several related compounds, and substitutions critically influence their applications. For instance, comparing this compound with its analogues reveals how different functional groups alter its potential use. The benzyl group in the parent compound enhances lipophilicity, which is a key factor in its interaction with biological targets.
A specific SAR study on an analogue showed that 2-benzyl-3-hydroxybutanoic acid was a more potent inhibitor of carboxypeptidase A than 2-benzyl-3-hydroxypropanoic acid. jocpr.com This finding suggests that the presence of an additional methyl group at the β-position improves the inhibitor's potency, likely by occupying a small hydrophobic pocket in the enzyme's active site. jocpr.com
Table 2: Comparative Analysis of 3,3-dimethylbutanoic Acid Analogues
| Compound | Molecular Formula | Key Functional Groups | Noted Applications/Properties |
| This compound | C₁₃H₁₈O₂ | Carboxylic acid, benzyl group | Intermediate in organic synthesis; potential chiral precursor. |
| 4-Benzoyl-3,3-dimethylbutanoic acid | C₁₃H₁₆O₃ | Carboxylic acid, benzoyl group | Used in mechanistic studies of keto-enol tautomerism. |
| (2S)-2-Hydroxy-3,3-dimethylbutyric acid | C₆H₁₂O₃ | Carboxylic acid, hydroxyl group | Potential use in asymmetric synthesis. |
| (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid | C₁₄H₁₉NO₄ | Carboxylic acid, protected amino group (Cbz) | Intermediate in peptide synthesis or enzyme inhibitor design. |
| Data sourced from multiple chemical research summaries. |
Role as a Chiral Precursor for Bioactive Molecules
This compound possesses a chiral center at the alpha-carbon (the carbon atom adjacent to the carboxyl group). This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers. In biological systems, the specific three-dimensional arrangement of a molecule is often critical for its activity.
Consequently, this compound can serve as a chiral precursor in asymmetric synthesis. This process aims to produce a single, desired enantiomer of a target bioactive molecule. By using an enantiomerically pure form of the precursor, chemists can synthesize complex molecules with precise stereochemistry, which is a fundamental requirement for many modern pharmaceuticals. The existence of related chiral derivatives, such as (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, underscores the utility of this butanoic acid backbone in creating stereospecific molecules for biological investigation. bioscience.co.uk
Advanced Analytical Methodologies for 2 Benzyl 3,3 Dimethylbutanoic Acid Research
Spectroscopic Characterization Techniques (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)
Spectroscopic methods are fundamental to the unambiguous identification and structural elucidation of 2-benzyl-3,3-dimethylbutanoic acid. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques employed for this purpose.
High-Resolution Mass Spectrometry (HRMS): HRMS is utilized to determine the precise molecular weight and elemental composition of the compound. For this compound, HRMS analysis identifies the molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 206.281. This value corresponds to the calculated exact mass of its molecular formula, C₁₃H₁₈O₂, providing strong evidence of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the molecule's carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum confirms the presence of all key structural motifs. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the δ 7.2–7.4 ppm range. The two distinct methyl groups attached to the tertiary carbon atom (the tert-butyl group) are expected to produce singlets between δ 1.1 and 1.3 ppm.
¹³C NMR: The carbon-13 spectrum complements the proton data by showing distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons of the benzyl ring, and the carbons of the dimethylbutanoic backbone.
The combination of these techniques allows for a comprehensive structural confirmation of the molecule.
| Technique | Observation | Significance |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak [M]+ at m/z 206.281 | Confirms the elemental composition (C₁₃H₁₈O₂) and molecular weight. |
| ¹H NMR Spectroscopy | Signals at δ 7.2–7.4 ppm | Indicates the presence of the benzyl aromatic protons. |
| ¹H NMR Spectroscopy | Singlets at δ 1.1–1.3 ppm | Confirms the two methyl groups of the 3,3-dimethyl moiety. |
| Infrared (IR) Spectroscopy | Strong absorbance around 1700 cm⁻¹ | Confirms the presence of the carboxylic acid carbonyl group. |
Chromatographic Separation and Purification Methodologies (e.g., Gas Chromatography, Liquid Chromatography)
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities during its synthesis and analysis.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and analysis of this compound. bldpharm.com Given its moderate solubility in polar aprotic solvents and poor solubility in water, reverse-phase HPLC is particularly suitable. In this mode, a nonpolar stationary phase is used with a polar mobile phase, allowing for effective separation based on the compound's hydrophobicity. For highly sensitive detection and quantification in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. nih.gov This method couples the separation power of LC with the specificity and sensitivity of mass spectrometry, sometimes utilizing derivatization of the carboxylic acid group to enhance the signal. nih.gov
Gas Chromatography (GC): Gas chromatography is another powerful separation technique, though its application to carboxylic acids like this compound often requires a derivatization step. The inherent polarity and low volatility of the carboxylic acid group can lead to poor peak shape and thermal degradation in the GC system. To overcome this, the acid is typically converted into a more volatile ester derivative (e.g., a methyl or benzyl ester) prior to analysis. GC is particularly useful for assessing the purity of the compound and separating it from non-polar impurities.
Stereochemical Analysis and Absolute Configuration Determination (e.g., X-ray Crystallography of Derivatives, Optical Rotation)
This compound contains a chiral center at the alpha-carbon (the carbon atom at position 2), meaning it can exist as a pair of enantiomers: (R)-2-benzyl-3,3-dimethylbutanoic acid and (S)-2-benzyl-3,3-dimethylbutanoic acid. Determining the specific stereochemistry is critical as enantiomers can have different biological activities.
Optical Rotation: The two enantiomers of this compound are optically active. Each enantiomer will rotate plane-polarized light to an equal magnitude but in opposite directions. A polarimeter can measure this rotation, which is a characteristic physical property used to distinguish between the (R) and (S) forms and to assess the enantiomeric purity of a sample. The existence of specific enantiomers for derivatives of this compound, such as (R)- and (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, underscores the importance of this stereocenter. vwr.combioscience.co.uk
X-ray Crystallography: The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. While obtaining suitable crystals of the parent carboxylic acid can be challenging, researchers can synthesize a crystalline derivative. By reacting the acid to form a derivative containing a heavy atom or a known chiral auxiliary, a high-quality crystal can be grown. The resulting crystal structure provides an unambiguous three-dimensional map of the atomic arrangement, allowing for the absolute assignment of the (R) or (S) configuration at the stereocenter. bldpharm.com
Future Research Directions and Emerging Perspectives
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 2-benzyl-3,3-dimethylbutanoic acid often involves the alkylation of 3,3-dimethylbutanoic acid. However, future research is increasingly focused on the development of more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry.
One promising avenue is the exploration of biocatalysis . The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions, reducing energy consumption and the generation of hazardous waste. Research into lipase-catalyzed reactions, for instance, has shown success in the synthesis of various esters and could be adapted for the production of carboxylic acids like this compound. cymitquimica.com
Another area of development is the use of renewable feedstocks and novel catalytic systems . The conversion of biomass-derived platform chemicals into valuable carboxylic acids is a key goal of green chemistry. Methodologies such as the hydrocarboxylation of alcohols using carbon dioxide (CO2) and hydrogen (H2) with iridium-based catalysts present an innovative approach to producing carboxylic acids with a reduced environmental footprint. nih.gov Furthermore, the photocatalytic and electrochemical synthesis of carboxylic acids are emerging as powerful techniques that operate under mild conditions and offer high selectivity. mdpi.com
| Synthetic Approach | Key Advantages | Potential for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Lipase-mediated synthesis could offer a green alternative to traditional methods. |
| Renewable Feedstocks | Utilization of sustainable starting materials like biomass. | Development of pathways from bio-derived precursors to the butanoic acid backbone. |
| Novel Catalysis | Use of CO2 as a C1 source, photocatalysis, electrochemistry. | Greener and more efficient routes to the final product. nih.govmdpi.com |
Comprehensive Exploration of Undiscovered Biological Activities and Therapeutic Potential
Initial investigations have hinted at the biological potential of this compound and its derivatives, particularly in the realms of antimicrobial, antifungal, and enzyme-modulating activities. mdpi.com Future research will focus on a more comprehensive exploration of these properties and the discovery of new therapeutic applications.
Detailed studies are needed to elucidate the specific mechanisms of action behind the observed antimicrobial and antifungal effects . Research on similar benzyl-containing compounds and butanoic acid derivatives has demonstrated their potential to inhibit the growth of various pathogens. nih.govresearchgate.net Identifying the specific cellular targets and pathways affected by this compound is a critical next step.
A particularly promising area of investigation is its potential as an enzyme inhibitor . Structurally related compounds have shown inhibitory activity against enzymes like carboxypeptidase A, a zinc-containing metalloprotease. sigmaaldrich.combldpharm.com For instance, 2-benzyl-3-hydroxybutanoic acid and 2-benzyl-3,4-iminobutanoic acid have been evaluated as inhibitors of this enzyme, suggesting that the this compound scaffold could be a valuable starting point for the design of novel enzyme inhibitors with therapeutic potential in various diseases. sigmaaldrich.combldpharm.com
| Biological Activity | Research Focus | Potential Therapeutic Application |
| Antimicrobial/Antifungal | Elucidation of mechanism of action against specific pathogens. nih.gov | Development of new antibiotics and antifungal agents. |
| Enzyme Inhibition | Investigation as an inhibitor of metalloproteases and other enzymes. sigmaaldrich.combldpharm.com | Treatment of diseases where enzyme dysregulation is a key factor. |
| Other Bioactivities | Screening for other potential activities (e.g., anti-inflammatory, antiviral). | Discovery of new therapeutic leads for a range of conditions. |
Integration of Advanced Computational Chemistry for Rational Design and Mechanistic Prediction
Advanced computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For this compound, computational methods can provide deep insights into its structure, reactivity, and potential biological interactions, guiding experimental work and accelerating the discovery process.
DFT calculations can be employed to predict the molecular geometry, electronic properties, and spectroscopic signatures of this compound and its derivatives. nih.govnih.gov This information is crucial for understanding the molecule's inherent stability and reactivity. Furthermore, computational studies can elucidate reaction mechanisms, helping to optimize synthetic routes and predict the formation of byproducts. nih.gov
In the context of drug discovery, computational modeling can be used for the rational design of more potent and selective analogs . By simulating the binding of this compound derivatives to the active sites of target enzymes, researchers can predict binding affinities and identify key structural modifications that could enhance inhibitory activity. bldpharm.com This in-silico screening approach can significantly reduce the time and cost associated with traditional drug development pipelines.
| Computational Method | Application for this compound | Benefit |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reaction mechanisms. nih.govnih.gov | Provides fundamental understanding and aids in synthetic optimization. |
| Molecular Docking | Simulation of binding to biological targets (e.g., enzymes). | Rational design of more potent and selective therapeutic agents. bldpharm.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed study of enzyme-inhibitor interactions. | Elucidation of binding modes and mechanisms of inhibition. |
Applications in Specialty Chemicals, Advanced Materials, and Nanotechnology
The unique structure of this compound, featuring both a bulky hydrophobic tert-butyl group and an aromatic benzyl (B1604629) group, makes it an interesting building block for the synthesis of specialty chemicals and advanced materials.
As a chiral building block , the enantiomers of this compound could be used in the synthesis of stereochemically complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.comnih.gov The demand for enantiomerically pure compounds continues to grow, and this molecule could serve as a valuable synthon in asymmetric synthesis.
In the field of advanced materials , carboxylic acids are used to functionalize surfaces and create novel polymers. The incorporation of this compound into polymer chains could impart unique properties, such as altered thermal stability, hydrophobicity, and mechanical strength. Its structure could be particularly useful in the development of specialty polymers with tailored characteristics.
Furthermore, the functionalization of nanomaterials with organic molecules is a rapidly expanding area of research. Carboxylic acid-functionalized nanoparticles have shown promise in various applications, including catalysis and drug delivery. mdpi.com The distinct structural features of this compound could be leveraged to create functionalized nanomaterials with specific recognition or release properties.
| Application Area | Potential Use of this compound | Desired Outcome |
| Specialty Chemicals | As a chiral building block in asymmetric synthesis. nih.gov | Production of enantiomerically pure pharmaceuticals and agrochemicals. |
| Advanced Materials | As a monomer or functionalizing agent in polymer synthesis. | Development of specialty polymers with unique properties. |
| Nanotechnology | As a surface modifier for nanoparticles. mdpi.com | Creation of functionalized nanomaterials for catalysis or drug delivery. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Benzyl-3,3-dimethylbutanoic acid, and how do reaction conditions influence yield?
- Methodology :
- Friedel-Crafts Acylation : describes the preparation of structurally similar acids (e.g., 4-benzoylbutanoic acid derivatives) via Friedel-Crafts condensation. For this compound, analogous methods involve reacting substituted glutaric anhydrides with benzene derivatives under acidic conditions.
- Grignard Reagent Pathways : also outlines the use of Grignard reagents (e.g., bromobenzene-derived) to introduce benzyl and dimethyl groups. Optimal yields (~75–95%) are achieved by controlling temperature (0–10°C) and solvent systems (benzene-hexane crystallization) .
- Key Variables : Reaction time, anhydride purity, and catalyst choice (e.g., BF₃ etherate) critically impact yield.
Q. What spectroscopic methods are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR confirm the benzyl aromatic protons (δ 7.2–7.4 ppm) and dimethyl groups (singlets at δ 1.1–1.3 ppm). specifies the compound’s melting point (66–68°C) and boiling point (132–138°C at 1 mmHg), which align with spectral data .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 206.281 (C₁₃H₁₈O₂), corroborated by ’s molecular weight .
- IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ confirms the carboxylic acid group.
Q. What are the key solubility and stability considerations for handling this compound in experimental setups?
- Practical Guidelines :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water. notes a density of 1.032 g/cm³, suggesting limited miscibility with non-polar solvents .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Acid-catalyzed esterification (e.g., methyl ester formation) requires anhydrous conditions to avoid side reactions .
Advanced Research Questions
Q. How does the gem-dimethyl group influence reaction pathways in pyrolysis or cyclization reactions?
- Mechanistic Insights :
- Retardation of Bicyclic Pathways : demonstrates that gem-dimethyl substituents in 3,3-dimethylbutanoic acid derivatives slow down [4.2.2] bicyclic transition states during pyrolysis. The steric bulk increases activation energy, favoring pseudo-ester formation over lactones .
- Thermal Decomposition : Pyrolysis of mixed anhydrides at 150°C yields unsaturated lactones (e.g., 3ul) and pseudo-esters (3PE), with dimethyl groups reducing reaction rates by ~30% compared to non-substituted analogs .
Q. What strategies resolve contradictions in product distributions from thermal decomposition under varying conditions?
- Case Study :
- Temperature-Dependent Selectivity : shows that 3,3-dimethylbutanoic acid derivatives produce pseudo-esters (3PE) at lower temperatures (150°C) but shift to lactones (3ul) above 200°C. Contradictions arise from competing [4.2.2] bicyclic vs. acyclic mechanisms.
- Resolution : Use kinetic studies (e.g., Arrhenius plots) and isotopic labeling (²H/¹³C) to trace intermediate stability. Computational modeling (DFT) can validate transition-state geometries .
Q. What are the challenges in elucidating bicyclic transition states using computational models, and how can kinetic isotope effects (KIE) be applied?
- Technical Approach :
- Computational Limitations : Bicyclic pathways (e.g., [4.2.2]) involve high steric strain and non-classical carbocations, complicating DFT simulations. highlights discrepancies between predicted and experimental product ratios .
- KIE Applications : Deuterium labeling at the benzyl or dimethyl positions quantifies hydrogen migration during cyclization. For example, ²H-NMR of pyrolysis products can distinguish between concerted vs. stepwise mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
